1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene

Lipophilicity Drug-likeness Physicochemical profiling

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene (CAS 1807182-91-7) is a polyfluorinated aromatic nitro compound characterized by the simultaneous presence of difluoromethoxy (–OCHF₂) and trifluoromethoxy (–OCF₃) groups at the 1- and 5-positions, respectively, with a nitro (–NO₂) group at the 3-position. With a molecular formula of C₈H₄F₅NO₄ and a molecular weight of 273.11 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, primarily as a precursor for amine derivatives via nitro reduction and as a substrate for further fluorinated functionalization.

Molecular Formula C8H4F5NO4
Molecular Weight 273.11 g/mol
CAS No. 1807182-91-7
Cat. No. B1410430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene
CAS1807182-91-7
Molecular FormulaC8H4F5NO4
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)F)OC(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H4F5NO4/c9-7(10)17-5-1-4(14(15)16)2-6(3-5)18-8(11,12)13/h1-3,7H
InChIKeyNKIGODGRRIDLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene (CAS 1807182-91-7): Core Identity and Procurement Baseline


1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene (CAS 1807182-91-7) is a polyfluorinated aromatic nitro compound characterized by the simultaneous presence of difluoromethoxy (–OCHF₂) and trifluoromethoxy (–OCF₃) groups at the 1- and 5-positions, respectively, with a nitro (–NO₂) group at the 3-position [1]. With a molecular formula of C₈H₄F₅NO₄ and a molecular weight of 273.11 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, primarily as a precursor for amine derivatives via nitro reduction and as a substrate for further fluorinated functionalization [1][2]. Its computed XLogP3 of 3.9 and topological polar surface area of 64.3 Ų define its baseline physicochemical profile for procurement decisions [1].

Synthetic Workflow

Fluorinated aromatic building block for medicinal chemistry and agrochemical intermediate synthesis

Key Differentiator

–OCHF₂ group acts as a pseudohalogen with intermediate reactivity in aminodehalogenation, enabling selective functionalization

Physicochemical Context

Higher lipophilicity than the –CF₃ analog may support permeability-focused research in cell-based assays

Why 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene Cannot Be Replaced by Generic Analogs


In fluorinated aromatic building blocks, the substitution pattern profoundly influences reactivity, physicochemical properties, and downstream synthetic utility. Compounds with the same functional groups but different positional arrangements—such as 1-difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene (CAS 1807191-19-0) or 1-difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene (CAS 1803825-59-3)—exhibit distinct electronic landscapes due to the relative orientation of electron-withdrawing nitro and fluorinated alkoxy groups [1]. The 3-nitro-5-(trifluoromethoxy) arrangement in the target compound creates a unique meta-substitution pattern that directs electrophilic aromatic substitution and cross-coupling reactions differently from ortho- or para-nitro isomers [1]. Furthermore, the difluoromethoxy group (–OCHF₂) can act as a pseudohalogen in aminodehalogenation reactions, with reactivity distinct from fluorine or chlorine substituents, making direct interchange with non-fluorinated or differently fluorinated analogs unreliable [2].

  • 1

    Positional isomers (ortho-, para-nitro) share identical TPSA and molecular weight but differ in electronic distribution; regioisomeric substitution may alter reactivity and downstream cross-coupling outcomes.

  • 2

    The –OCHF₂ pseudohalogen reactivity is distinct from –F or –Cl; non-difluoromethoxylated analogs cannot replicate the selective amination pathway.

  • 3

    –OCF₃ contributes a unique H-bond acceptor profile and higher logP compared to –CF₃; replacing with a trifluoromethyl analog may shift membrane permeability and binding behavior in biological assays.

Quantitative Differentiation Evidence for 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene


Lipophilicity Comparison: –OCF₃ vs –CF₃ Analog in Identical Substitution Pattern

The target compound, bearing a trifluoromethoxy (–OCF₃) group, exhibits a computed XLogP3 of 3.9, whereas the direct analog 1-(difluoromethoxy)-3-nitro-5-(trifluoromethyl)benzene (CAS 1227512-38-0), which replaces –OCF₃ with –CF₃, shows an XLogP3 of approximately 3.3 [1]. The higher lipophilicity of the –OCF₃ derivative can enhance membrane permeability in biological assays, a critical factor in medicinal chemistry lead optimization [1].

Lipophilicity Comparison
Reported
XLogP3: 3.9 vs ≈3.3 (Δ +0.6) vs. –CF₃ analog

Higher logP may support membrane permeability in cell-based assay design.

Computed value; experimental logP confirmation recommended.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation Among Positional Isomers

The target compound has a TPSA of 64.3 Ų, identical within computational precision to its positional isomers 1-difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene and 1-difluoromethoxy-2-nitro-3-(trifluoromethoxy)benzene, yet the spatial orientation of the nitro group relative to the fluorinated alkoxy substituents alters the dipole moment and hydrogen-bond acceptor topology [1]. This difference in electronic distribution, while not captured by TPSA alone, directly affects chromatographic retention and solid-phase extraction behavior [1].

TPSA Across Isomers
Context-dependent
64.3 Ų (identical among positional isomers)

Identical TPSA masks distinct dipole and chromatographic behavior; regioisomeric purity must be verified.

Spatial orientation differs; HPLC/NMR confirmation advised.

Polar surface area Bioavailability Isomer comparison

Hydrogen Bond Acceptor Count and Its Impact on Supramolecular Recognition

The target compound possesses 9 hydrogen bond acceptor sites (2 from –NO₂, 2 from –OCHF₂, 3 from –OCF₃, 2 from aromatic ring π-cloud), compared to 8 acceptors in the –CF₃ analog (CAS 1227512-38-0) where the trifluoromethoxy oxygen is absent [1]. This additional acceptor site in the target compound can strengthen non-covalent interactions with biological targets or co-crystal formers, a consideration for fragment-based drug design and co-crystallization studies [1].

H-Bond Acceptor Count
Reported
9 vs 8 (target vs –CF₃ analog) +1 acceptor site

Additional H-bond acceptor may strengthen protein-ligand interactions in fragment-based screening.

Computed acceptor count; binding validation required.

Hydrogen bonding Crystal engineering Receptor binding

Reactivity of the Difluoromethoxy Group as a Pseudohalogen in Aminodehalogenation

In aminodehalogenation reactions under high-pressure aqueous ammonia (80–160 °C), the difluoromethoxy group (–OCHF₂) on aromatic nitro compounds exhibits reactivity intermediate between fluorine and chlorine: lower than fluorine but significantly higher than chlorine [1]. This means the target compound can undergo selective amination at the –OCHF₂ site in the presence of other halogens, a chemoselectivity profile not achievable with the –OCF₃ or –CF₃ analogs where such substitution is inert under these conditions [1].

Pseudohalogen Reactivity
Method context
–OCHF₂ reactivity: F > –OCHF₂ > Cl (qualitative rank)

Enables selective amination at –OCHF₂ site while –OCF₃ remains inert under high-pressure NH₃ conditions.

Reported for aromatic nitro substrates; verify under intended reaction conditions.

Nucleophilic aromatic substitution Pseudohalogen reactivity Synthetic methodology

Procurement-Relevant Application Scenarios for 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

When a medicinal chemistry program requires a fluorinated aromatic building block with higher logP than the corresponding –CF₃ analog, the –OCF₃ group in this compound provides an XLogP3 of 3.9 vs. ~3.3 for the –CF₃ variant, offering improved membrane permeability without altering the core substitution pattern [Section3-Evidence1]. This supports CNS-targeted or intracellular-target programs where passive diffusion is rate-limiting.

Fragment-Based Drug Discovery: Leveraging an Additional H-Bond Acceptor

In fragment screening campaigns, the 9 hydrogen bond acceptor sites (vs. 8 in the –CF₃ analog) provide an extra anchoring point for protein binding, increasing the probability of hit identification in surface plasmon resonance (SPR) or NMR-based fragment screens [Section3-Evidence3].

Synthetic Methodology: Selective Amination via Pseudohalogen Displacement

The –OCHF₂ group undergoes selective nucleophilic aromatic substitution with ammonia under high-pressure conditions, while the –OCF₃ group remains inert. This chemoselectivity enables orthogonal functionalization strategies for constructing complex polyfunctional aniline derivatives [Section3-Evidence4].

Quality Control: Ensuring Regioisomeric Purity in Multi-Step Synthesis

Since all positional isomers share the same TPSA (64.3 Ų) and molecular weight, procurement from suppliers must include verification of the 3-nitro-5-(trifluoromethoxy) substitution pattern via ¹H/¹³C NMR or HPLC retention time matching against an authentic reference standard to avoid regioisomeric cross-contamination that would compromise downstream reactions [Section3-Evidence2].

Application
Selection Property
Validation Focus
Permeability-focused lead optimization
Higher logP vs –CF₃ analogs
Membrane permeability assays; logD measurement
Fragment-based screening for target engagement
Additional H-bond acceptor (9 vs 8)
SPR or NMR binding assay verification
Selective amination synthesis
–OCHF₂ pseudohalogen reactivity
Orthogonal functionalization under high-pressure NH₃
Regioisomeric purity verification
Positional isomer differentiation (identical TPSA)
¹H/¹³C NMR or HPLC retention time against authentic standard
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